Mureidomycin A

MraY Inhibition Selectivity Index Mammalian Toxicity

Mureidomycin A (MRD A) is a peptidylnucleoside antibiotic belonging to the uridylpeptide family of natural products. It is biosynthesized by *Streptomyces flavidovirens* and shares a conserved core structure—a 3′-deoxyuridine moiety linked via an unusual enamide to a urea-containing tetrapeptide chain—with the closely related pacidamycin and napsamycin classes.

Molecular Formula C38H48N8O12S
Molecular Weight 840.9 g/mol
Cat. No. B15565557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMureidomycin A
Molecular FormulaC38H48N8O12S
Molecular Weight840.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H48N8O12S/c1-20(45(2)34(53)26(39)16-21-6-4-8-23(47)14-21)31(33(52)40-19-25-18-29(49)35(58-25)46-12-10-30(50)43-38(46)57)44-32(51)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-10,12,14-15,19-20,26-29,31,35,47-49H,11,13,16-18,39H2,1-3H3,(H,40,52)(H,44,51)(H,54,55)(H2,41,42,56)(H,43,50,57)/t20?,26-,27-,28?,29?,31+,35?/m0/s1
InChIKeyLLINEOOFHRQODR-FGUWICBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mureidomycin A: What Procurement Teams Must Know About This Uridylpeptide Antibiotic


Mureidomycin A (MRD A) is a peptidylnucleoside antibiotic belonging to the uridylpeptide family of natural products [1]. It is biosynthesized by *Streptomyces flavidovirens* and shares a conserved core structure—a 3′-deoxyuridine moiety linked via an unusual enamide to a urea-containing tetrapeptide chain—with the closely related pacidamycin and napsamycin classes [2]. Functionally, MRD A acts as a potent, slow-binding inhibitor of phospho-N-acetylmuramyl-pentapeptide translocase (MraY/translocase I), an essential enzyme in bacterial peptidoglycan biosynthesis that remains unexploited by commercial antibiotics [3][4]. Its biological profile is defined by a narrow-spectrum, highly selective activity against the clinically refractory pathogen *Pseudomonas aeruginosa*, which contrasts sharply with the broader MraY inhibitory profiles of many nucleoside antibiotics [5].

Why Mureidomycin A Cannot Be Replaced by Generic Uridylpeptide Antibiotics


Substitution of Mureidomycin A with other MraY-targeting nucleoside antibiotics is not scientifically justifiable due to critical divergences in selectivity, potency, and toxicity. While compounds like tunicamycin also inhibit MraY, they do so with a fundamentally different binding mode and exhibit significant collateral inhibition of mammalian dolichol-pathway enzymes, leading to prohibitive eukaryotic cytotoxicity [1]. Even within the mureidomycin sub-class, closely related analogs (e.g., MRD C) or structural congeners (e.g., pacidamycin D) display variable anti-pseudomonal MIC profiles and differing in vivo efficacies [2][3]. Furthermore, the unique slow-binding kinetics of MRD A distinguish it from reversible MraY inhibitors and directly impact its pharmacodynamic properties [4]. Generic substitution without empirical validation against the specific MraY-inhibitor class and *P. aeruginosa* strain panel risks experimental failure and procurement waste.

Quantitative Evidence for Mureidomycin A: Comparative Data for Procurement Decisions


Mureidomycin A Exhibits Superior Mammalian Selectivity Compared to Tunicamycin

Mureidomycin A demonstrates a stark selectivity advantage over the MraY inhibitor tunicamycin (TCM) in assays distinguishing bacterial from mammalian pathways. MRD A inhibits the bacterial lipid intermediate I (undecaprenyl-P-P-MurNAc-pentapeptide) with an IC50 of 0.05 µg/mL. Critically, it shows no activity against mammalian dolichol-pathway enzymes (IC50 >100 µg/mL) and fails to inhibit mammalian cell growth even at 1,000 µg/mL [1]. In contrast, TCM potently inhibits the mammalian Dol-P-P-GlcNAc formation (IC50 0.03 µg/mL) while being a weak inhibitor of the bacterial target (IC50 44 µg/mL), resulting in mammalian cell growth inhibition at just 10 µg/mL [2]. This >2000-fold difference in selectivity index (mammalian IC50 / bacterial IC50) makes MRD A uniquely suitable for studies requiring selective bacterial pathway interrogation without eukaryotic interference.

MraY Inhibition Selectivity Index Mammalian Toxicity Peptidoglycan Synthesis

Mureidomycin A Demonstrates High-Affinity Slow-Binding Inhibition of MraY (Ki = 2 nM)

Mureidomycin A is characterized as a potent slow-binding inhibitor of the *E. coli* MraY enzyme with a final steady-state inhibition constant (Ki*) of 2 nM and an initial Ki of 36 nM [1]. This kinetic profile contrasts with the reversible, non-competitive inhibition observed for tunicamycin (Ki = 0.55 µM) [2]. The slow-binding mechanism indicates a time-dependent formation of a tightly bound enzyme-inhibitor complex, which can confer prolonged target engagement even after washout. The 275-fold difference in affinity (Ki*) between MRD A and tunicamycin underscores the unique binding mode of the mureidomycin class, which involves interactions with distinct MraY sub-pockets not fully exploited by tunicamycin or liposidomycin [3].

Enzyme Kinetics MraY Slow-Binding Inhibitor Target Engagement

Mureidomycin A Demonstrates In Vivo Efficacy Equipotent to Third-Generation Cephalosporins

In a murine model of *Pseudomonas aeruginosa* infection, Mureidomycin A exhibited an ED50 of 50–100 mg/kg [1]. This in vivo potency is reported to be equipotent to the clinically utilized third-generation cephalosporins cefsoludin and ceftazidime in the same model system [2]. This is a critical differentiator from many other MraY-targeting natural products (e.g., muraymycins, caprazamycins) which have frequently failed to translate potent in vitro MraY inhibition into meaningful in vivo protection due to poor pharmacokinetic properties or lack of whole-cell activity. The demonstrated in vivo efficacy of MRD A against a notoriously drug-resistant pathogen provides a validated starting point for medicinal chemistry optimization programs.

In Vivo Efficacy Pseudomonas aeruginosa Murine Infection Model ED50

Mureidomycin A Analogs Surpass Pacidamycin D in Anti-Pseudomonal Activity

A comparative structure-activity relationship (SAR) study evaluating synthesized mureidomycin A analogs against the structural congener pacidamycin D revealed that certain MRD A derivatives exhibit both superior MraY inhibitory activity and enhanced anti-*Pseudomonas aeruginosa* activity [1]. This indicates that the mureidomycin core scaffold possesses intrinsic structural features—particularly around the urea-dipeptide moiety—that confer an advantage over the pacidamycin framework for optimizing anti-pseudomonal potency [2]. The finding that systematic modification of MRD A can yield compounds with improved activity relative to pacidamycin D validates the selection of the MRD A scaffold as a more productive starting point for medicinal chemistry campaigns.

Structure-Activity Relationship Pseudomonas aeruginosa MraY Pacidamycin

Mureidomycin A Exhibits Species-Specific Whole-Cell Activity Limited to Pseudomonas aeruginosa

Unlike broad-spectrum MraY inhibitors, Mureidomycin A exhibits a remarkably narrow whole-cell antibacterial spectrum, with activity restricted almost exclusively to *Pseudomonas aeruginosa* (MIC = 0.1–3.13 µg/mL) [1]. It lacks whole-cell activity against *Escherichia coli* and *Staphylococcus aureus*, despite potently inhibiting the isolated MraY enzymes from these organisms [2]. This species-specific phenotype contrasts with the broader activity profiles of other uridylpeptide classes and suggests that MRD A is subject to specific uptake or efflux mechanisms in *P. aeruginosa*. This selectivity can be leveraged as a chemical probe to dissect species-specific cell wall biology or to develop narrow-spectrum therapeutics that minimize microbiome disruption.

Antimicrobial Spectrum Pseudomonas aeruginosa Whole-Cell Activity MraY

Optimal Application Scenarios for Mureidomycin A in Research and Development


Chemical Probe for MraY Structural Biology and Co-Crystallization

Mureidomycin A is a superior ligand for MraY structural biology studies due to its slow-binding, high-affinity interaction (Ki* = 2 nM) [1]. Its distinct binding mode, validated by X-ray co-crystal structures of MRD-class inhibitors with *Aquifex aeolicus* MraY [2], provides critical insights into the uridine-binding pocket that are not accessible with weaker, reversible inhibitors like tunicamycin. Researchers should procure MRD A for co-crystallization or cryo-EM efforts aimed at structure-guided drug design of novel translocase I inhibitors.

In Vivo Tool Compound for Anti-Pseudomonal Drug Discovery

Given its equipotent in vivo efficacy to ceftazidime in murine *P. aeruginosa* infection models (ED50 50–100 mg/kg) [3], MRD A serves as a critical positive control and benchmark for evaluating next-generation MraY inhibitors. Medicinal chemistry teams should use MRD A as the reference standard when assessing the in vivo protective efficacy of newly synthesized uridylpeptide analogs, ensuring that lead optimization maintains or improves upon this validated in vivo activity threshold.

Probe for *Pseudomonas aeruginosa*-Specific Cell Wall Biosynthesis

The uniquely narrow whole-cell activity spectrum of MRD A, which targets *P. aeruginosa* (MIC 0.1–3.13 µg/mL) while sparing *E. coli* and *S. aureus* [4], makes it an invaluable probe for dissecting species-specific factors governing peptidoglycan precursor uptake or efflux. Microbiologists and cell biologists should employ MRD A in comparative studies to identify the genetic or biochemical determinants in *P. aeruginosa* that confer susceptibility, potentially revealing new targets for narrow-spectrum therapeutics.

Scaffold for Structure-Activity Relationship (SAR) Optimization

Procurement of Mureidomycin A is essential for SAR campaigns where the goal is to enhance anti-pseudomonal MraY inhibition. Comparative studies have shown that MRD A analogs can achieve superior MraY inhibition and antibacterial activity relative to the pacidamycin D scaffold [5]. Therefore, MRD A should be the starting scaffold of choice for synthetic chemists aiming to design and test novel uridylpeptide libraries for improved potency against drug-resistant *P. aeruginosa*.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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